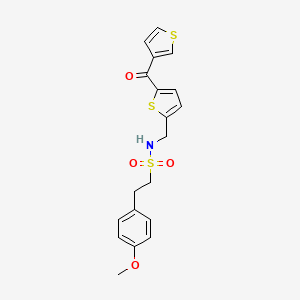

![molecular formula C15H13F3N4O2S B2959195 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1797027-93-0](/img/structure/B2959195.png)

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

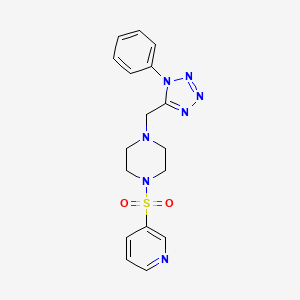

This compound contains a tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl group and a 2-(trifluoromethyl)phenyl group linked by a urea moiety. The tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl group is a heterocyclic system . The 2-(trifluoromethyl)phenyl group is a phenyl ring with a trifluoromethyl substituent, which can greatly influence the physical and chemical properties of the compound.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic ring, the urea linkage, and the phenyl ring. The trifluoromethyl group on the phenyl ring would be a significant electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring, the urea linkage, and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic ring, the urea linkage, and the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which could influence the polarity, solubility, and stability of the compound .Scientific Research Applications

Synthesis and Chemical Structure

- Synthetic Approaches : Research has developed efficient methods for synthesizing derivatives similar to the compound , utilizing microwave irradiation for rapid synthesis, offering satisfactory yields. This includes the creation of 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds, showcasing the versatility and potential for diverse chemical modifications (Li & Chen, 2008).

- Crystal Structure Analysis : The study of crystal structures through X-ray diffraction provides insights into the molecular arrangement, supporting the design of compounds with tailored properties. For example, the crystal structure of a related compound was determined, helping to understand the molecular interactions and stability (Li & Chen, 2008).

Biological Activity

- Antimicrobial and Antitumor Activities : Urea derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects. Novel syntheses of 4,5-disubstituted thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential for developing new therapeutic agents (Ling et al., 2008).

- Cytokinin-like Activity in Plant Biology : Some urea derivatives, like forchlorofenuron (CPPU) and thidiazuron (TDZ), demonstrate cytokinin-like activity, influencing cell division and differentiation in plants. This has significant implications for agricultural biotechnology, where urea derivatives can be used to enhance plant growth and productivity (Ricci & Bertoletti, 2009).

- Synthetic Ureas as Enantioselective Anion Receptors : The study of atropisomeric urea derivatives has revealed their potential as enantioselective anion receptors, offering insights into the development of new materials for chiral separation techniques or asymmetric catalysis (Roussel et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O2S/c16-15(17,18)8-4-1-2-5-9(8)20-13(24)22-14-21-10-6-3-7-19-12(23)11(10)25-14/h1-2,4-5H,3,6-7H2,(H,19,23)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYWOVBVHFOKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide](/img/structure/B2959120.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2959128.png)

![N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide](/img/structure/B2959133.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2959135.png)